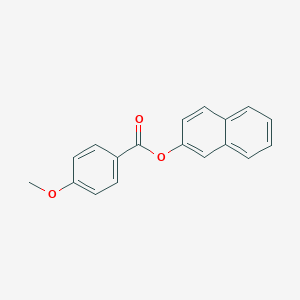
2-Naphthyl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthyl 4-methoxybenzoate is an organic compound that belongs to the class of esters. It is commonly used in scientific research as a starting material for the synthesis of various other organic compounds. The compound has a molecular formula of C17H14O3 and a molecular weight of 266.29 g/mol.
Mechanism Of Action
The mechanism of action of 2-Naphthyl 4-methoxybenzoate is not well understood. However, it is believed to act as a nucleophile in various organic reactions. The compound has been shown to undergo nucleophilic substitution reactions with various electrophiles. It has also been shown to undergo esterification reactions with various carboxylic acids.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Naphthyl 4-methoxybenzoate are not well studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Advantages And Limitations For Lab Experiments
2-Naphthyl 4-methoxybenzoate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, the compound has some limitations. It is not very soluble in water and requires the use of organic solvents for most reactions. It is also not very reactive and requires the use of strong reagents or catalysts for most reactions.
Future Directions
There are several future directions for the research of 2-Naphthyl 4-methoxybenzoate. One area of research is the synthesis of new organic compounds using 2-Naphthyl 4-methoxybenzoate as a starting material. Another area of research is the development of new synthetic methods for the production of 2-Naphthyl 4-methoxybenzoate. Additionally, the compound could be used in the synthesis of new pharmaceuticals or natural products with potential therapeutic applications. Overall, 2-Naphthyl 4-methoxybenzoate is a versatile compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of 2-Naphthyl 4-methoxybenzoate can be achieved through various methods. One of the most common methods is the esterification reaction between 2-naphthol and 4-methoxybenzoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions and the product is obtained after purification through recrystallization.
Scientific Research Applications
2-Naphthyl 4-methoxybenzoate is widely used in scientific research as a starting material for the synthesis of various other organic compounds. It is also used as a reagent in the synthesis of various natural products and pharmaceuticals. The compound has been used in the synthesis of anti-tumor agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of various dyes and pigments.
properties
CAS RN |
124854-38-2 |
|---|---|
Product Name |
2-Naphthyl 4-methoxybenzoate |
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
naphthalen-2-yl 4-methoxybenzoate |
InChI |
InChI=1S/C18H14O3/c1-20-16-9-7-14(8-10-16)18(19)21-17-11-6-13-4-2-3-5-15(13)12-17/h2-12H,1H3 |
InChI Key |
KGXPCWNHOHGJSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






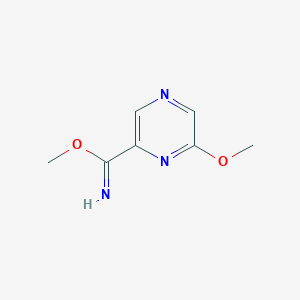
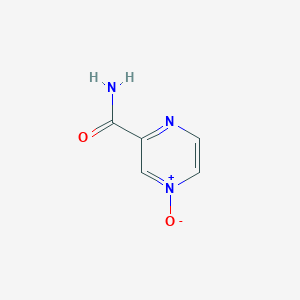
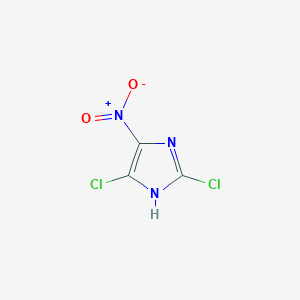
![4-Allyl-5-furan-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188136.png)
![2-(Difluoromethyl)benzo[h]chromen-4-one](/img/structure/B188138.png)


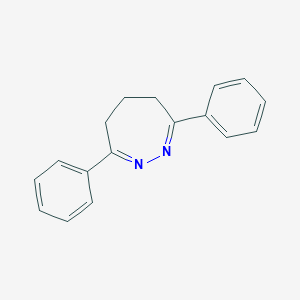

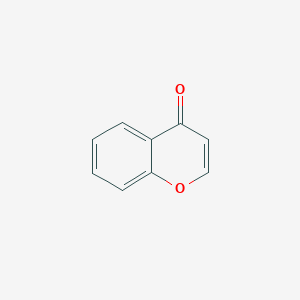
![octadecyl (2S)-5-amino-2-[[(2R)-2-aminopropanoyl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B188152.png)